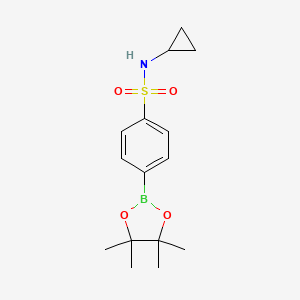

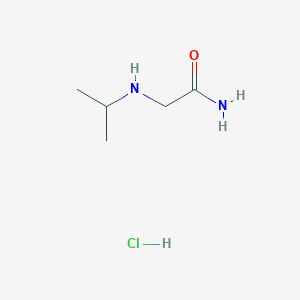

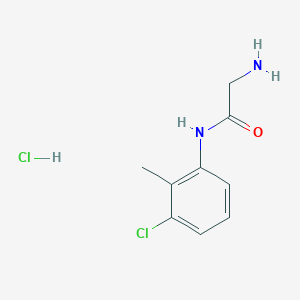

![molecular formula C8H7Cl3N2 B1355757 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 502841-53-4](/img/structure/B1355757.png)

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride” is a chemical compound with the CAS Number: 502841-53-4 . It has a molecular weight of 237.52 . The IUPAC name for this compound is 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride . It is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for “6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride” is 1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6 (10)1-2-8 (12)11-7;/h1-2,4-5H,3H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride” is a powder that is stored at room temperature .科学的研究の応用

Synthesis and Chemical Properties

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride has been utilized in various synthetic processes. For example, Crozet et al. (2003) reported the preparation of new 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines and their reactions under SRN1 conditions to yield various substituted imidazo[1,2-a]pyridines in good yields (Crozet, Castera, Kaafarani, Crozet, & Vanelle, 2003).

Applications in Fluorescent Probes

Shao et al. (2011) demonstrated that derivatives of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine can act as efficient fluorescent probes for mercury ion detection both in acetonitrile and buffered aqueous solution. This highlights its potential use in environmental monitoring and detection technologies (Shao, Pang, Yan, Shi, & Cheng, 2011).

In Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold, to which 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride belongs, is recognized for its wide range of applications in medicinal chemistry. Deep et al. (2016) noted its use in anticancer, antimycobacterial, anticonvulsant, and antimicrobial activities, representing its versatility in drug development (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).

Role in Corrosion Inhibition

In a study focused on corrosion science, Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives, which are structurally related to 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, for their performance as inhibitors against mild steel corrosion. This demonstrates the potential use of such compounds in industrial applications (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

作用機序

Target of Action

The primary targets of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride are currently unknown. This compound belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry

Mode of Action

Imidazopyridines are generally known for their diverse biological activities, which can be attributed to their interaction with various targets . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazopyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways

Result of Action

Given the wide range of applications of imidazopyridines in medicinal chemistry , it is likely that this compound has significant molecular and cellular effects

特性

IUPAC Name |

6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHOCMFLFPPMHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585850 |

Source

|

| Record name | 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

502841-53-4 |

Source

|

| Record name | 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

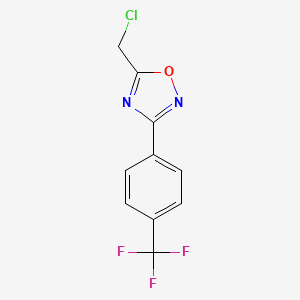

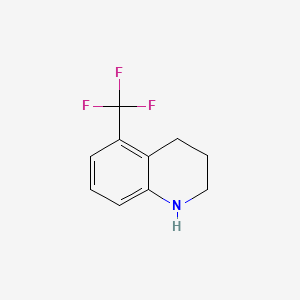

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

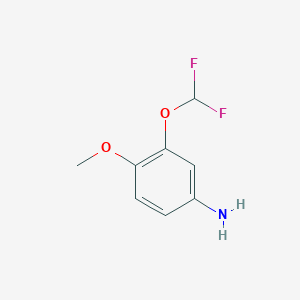

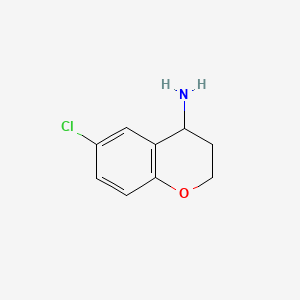

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

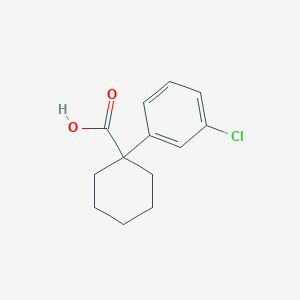

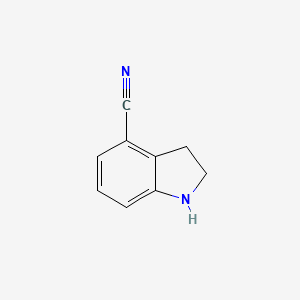

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)